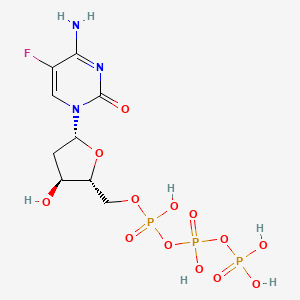

5-fluoro-dCTP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H15FN3O13P3 |

|---|---|

Molekulargewicht |

485.15 g/mol |

IUPAC-Name |

[[(2R,3S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15FN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

InChI-Schlüssel |

YXBCZHAEVSTXFP-RRKCRQDMSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-fluoro-dCTP: Structure, Chemical Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP), a critical molecule in biomedical research and drug development. We will delve into its chemical structure, detail established methods for its chemical synthesis, and explore its applications, particularly in the context of DNA replication and therapeutic intervention.

Chemical Structure and Physicochemical Properties

This compound is a synthetic analog of the natural deoxynucleotide, 2'-deoxycytidine-5'-triphosphate (dCTP). The key structural modification is the substitution of a hydrogen atom with a fluorine atom at the 5th position of the cytosine base. This seemingly minor alteration has profound effects on its biological activity.

The presence of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring alters the electron distribution of the base, which can influence its base-pairing properties and its interaction with various enzymes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C9H15FN3O13P3 | [1] |

| Molecular Weight | 485.15 g/mol | [1] |

| CAS Number | 79671-09-3 | [1] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in water | [1] |

| SMILES | O[C@H]1C--INVALID-LINK--O[C@@H]1COP(OP(OP(O)(O)=O)(O)=O)(O)=O | [1] |

Chemical Synthesis of this compound

The chemical synthesis of this compound typically starts from the corresponding nucleoside, 5-fluoro-2'-deoxycytidine. The primary challenge in the synthesis of any nucleoside triphosphate is the selective phosphorylation of the 5'-hydroxyl group without affecting the other reactive groups on the sugar and the base. Two classical and widely employed methods for this transformation are the Yoshikawa protocol and the Ludwig-Eckstein method.

Yoshikawa Protocol

The Yoshikawa protocol is a one-pot method that utilizes phosphorus oxychloride (POCl3) in a trialkyl phosphate solvent to selectively phosphorylate the 5'-hydroxyl group of an unprotected nucleoside.

Experimental Protocol (Yoshikawa Method - General Procedure):

-

Dissolution: 5-fluoro-2'-deoxycytidine is dissolved in a dry trialkyl phosphate (e.g., trimethyl phosphate).

-

Phosphorylation: The solution is cooled, and phosphorus oxychloride (POCl3) is added dropwise with stirring. The reaction is typically carried out at a low temperature (e.g., 0°C) to enhance the selectivity for the 5'-hydroxyl group.

-

Quenching and Cyclization: After the initial phosphorylation, the reaction is quenched by the addition of a solution of pyrophosphate (as a salt, e.g., tributylammonium pyrophosphate) in a polar aprotic solvent like dimethylformamide (DMF). This leads to the formation of a cyclic triphosphate intermediate.

-

Hydrolysis: The cyclic intermediate is then hydrolyzed by the addition of an aqueous buffer (e.g., triethylammonium bicarbonate buffer) to yield the final product, this compound.

-

Purification: The crude product is purified by anion-exchange chromatography, followed by desalting to obtain pure this compound.

Ludwig-Eckstein Method

The Ludwig-Eckstein method is another popular one-pot synthesis that often provides higher yields and fewer byproducts compared to the Yoshikawa protocol. This method involves the use of a phosphitylating agent, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation and reaction with pyrophosphate.

Experimental Protocol (Ludwig-Eckstein Method - General Procedure):

-

Phosphitylation: 5-fluoro-2'-deoxycytidine is reacted with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the presence of a base (e.g., pyridine) to form a 5'-O-phosphitylated intermediate.

-

Reaction with Pyrophosphate: A solution of pyrophosphate is added to the reaction mixture, which displaces the salicylic group and forms a cyclic phosphite intermediate.

-

Oxidation: The phosphite is then oxidized to phosphate using an oxidizing agent, typically iodine in the presence of water. This step also leads to the opening of the cyclic intermediate to form the triphosphate.

-

Purification: Similar to the Yoshikawa protocol, the final product is purified by anion-exchange chromatography.

Table 2: Comparison of Chemical Synthesis Methods

| Feature | Yoshikawa Protocol | Ludwig-Eckstein Method |

| Starting Material | Unprotected nucleoside | Unprotected or protected nucleoside |

| Phosphorylating Agent | Phosphorus oxychloride (POCl3) | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one |

| Key Intermediates | 5'-O-dichlorophosphoryl derivative, cyclic triphosphate | 5'-O-phosphitylated derivative, cyclic phosphite |

| Typical Yields | Moderate | Moderate to high |

| Byproducts | Can be significant, requiring careful purification | Generally fewer byproducts |

| Reaction Conditions | Low temperature for phosphorylation | Mild conditions |

Intracellular Metabolism and Mechanism of Action

In a biological context, this compound is not typically administered directly to cells. Instead, its nucleoside precursor, 5-fluoro-2'-deoxycytidine, is used. This prodrug is transported into the cell and then enzymatically converted to the active triphosphate form through a series of phosphorylation steps.

Once formed, this compound can be incorporated into DNA by DNA polymerases during replication. The presence of the fluorine atom can disrupt the normal function of DNA. Furthermore, a key mechanism of its cytotoxic effect involves the inhibition of thymidylate synthase. The monophosphate form, 5-fluoro-dCMP, can be deaminated to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine and thus DNA replication.

Applications in Research and Drug Development

This compound and its precursor are valuable tools in various research and clinical applications.

Probing DNA-Protein Interactions

The fluorine atom serves as a sensitive NMR probe. Incorporating this compound into specific DNA sequences allows for the study of DNA structure and its interactions with proteins using 19F NMR spectroscopy.

DNA Sequencing and PCR

Modified nucleotides, including this compound, can be used in specialized PCR and DNA sequencing applications. Their incorporation can be detected, providing a means for labeling and tracking DNA strands.

Anticancer Drug Development

5-fluoro-2'-deoxycytidine is an antimetabolite that has been investigated for its potential as an anticancer agent. Its mechanism of action, primarily through the inhibition of DNA synthesis, makes it a candidate for cancer chemotherapy.

Conclusion

This compound is a powerful molecule with significant implications for both basic research and clinical applications. Its unique chemical properties, stemming from the C5-fluorine substitution, make it an invaluable tool for studying DNA structure and function. The established chemical synthesis routes, while requiring careful execution and purification, provide access to this important compound for the scientific community. As our understanding of its biological effects continues to grow, so too will its applications in the development of novel therapeutics and advanced molecular biology techniques.

References

The Genesis and Evolution of Fluorinated Deoxynucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Moment in Chemotherapy

The journey into the therapeutic potential of fluorinated deoxynucleotides began in the mid-20th century, marking a paradigm shift in the fields of oncology and virology. The strategic incorporation of fluorine, the most electronegative element, into the deoxyribose sugar or the nucleobase of deoxynucleotides has led to the development of potent drugs that can selectively disrupt DNA and RNA synthesis in rapidly proliferating cancer cells and virus-infected cells.[1][2] This guide provides an in-depth exploration of the discovery, development, mechanisms of action, and experimental evaluation of these critical therapeutic agents.

The introduction of a fluorine atom, with a van der Waals radius similar to that of a hydrogen atom, can dramatically alter the electronic properties and metabolic stability of the parent molecule with minimal steric hindrance.[2] This modification can enhance the binding affinity of the nucleotide analog to target enzymes, increase its resistance to degradation, and ultimately improve its therapeutic index. Key milestones in this field include the synthesis of 5-fluorouracil (5-FU) and its derivatives, which paved the way for a new class of antimetabolites.[3][4] Subsequent discoveries, such as gemcitabine and sofosbuvir, have further solidified the importance of fluorinated deoxynucleotides in modern medicine.

Mechanisms of Action: Disrupting Cellular Machinery

Fluorinated deoxynucleotides exert their therapeutic effects by targeting key enzymes involved in nucleic acid synthesis and metabolism. Upon administration, these compounds are typically inactive prodrugs that require intracellular phosphorylation to their active mono-, di-, and triphosphate forms. These active metabolites then interfere with critical cellular processes through several primary mechanisms: inhibition of DNA polymerases, ribonucleotide reductase, and thymidylate synthase.

Metabolic Activation of Fluorinated Deoxynucleosides

The journey of a fluorinated deoxynucleoside from a prodrug to an active cytotoxic agent is a multi-step intracellular process. This workflow is crucial for the efficacy of drugs like gemcitabine.

Inhibition of Ribonucleotide Reductase by Gemcitabine

Gemcitabine, a cornerstone in the treatment of various solid tumors, undergoes intracellular phosphorylation to its diphosphate form, dFdCDP. This active metabolite is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, gemcitabine depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA synthesis and repair.

Inhibition of DNA Synthesis and Apoptosis Induction

The triphosphate form of fluorinated deoxynucleotides, such as gemcitabine triphosphate (dFdCTP) and the active form of 5-fluorouracil, fluorodeoxyuridine monophosphate (FdUMP), directly interferes with DNA synthesis. These analogs are incorporated into the growing DNA strand by DNA polymerases. Once incorporated, they can terminate chain elongation or, in the case of gemcitabine, allow for the addition of one more nucleotide before termination, a process known as "masked chain termination." This disruption of DNA integrity triggers a cascade of signaling events leading to programmed cell death, or apoptosis.

Experimental Protocols

Synthesis of 2'-Deoxy-2'-fluorouridine

This protocol outlines a general synthetic route for 2'-deoxy-2'-fluorouridine, a precursor for many fluorinated deoxynucleotide analogs. The synthesis involves the fluorination of a protected arabinofuranosyluracil derivative.

Materials:

-

1-β-D-Arabinofuranosyluracil (ara-U)

-

Protecting group reagents (e.g., acetic anhydride, benzoyl chloride)

-

Trifluoromethanesulfonylating agent (e.g., triflic anhydride)

-

Organic base (e.g., pyridine, triethylamine)

-

Fluorinating agent (e.g., a salt or complex of an organic base and hydrofluoric acid)

-

Deprotection agent (e.g., ammonia in methanol)

-

Solvents (e.g., pyridine, dichloromethane, acetonitrile)

Procedure:

-

Protection of Hydroxyl Groups: Protect the 3' and 5' hydroxyl groups of ara-U using a suitable protecting group, such as acetyl or benzoyl groups, by reacting with the corresponding anhydride or chloride in the presence of an organic base.

-

Triflation: Convert the 2'-hydroxyl group to a triflate, a good leaving group, by reacting the protected ara-U with a trifluoromethanesulfonylating agent in the presence of an organic base.

-

Fluorination: Introduce the fluorine atom at the 2' position via an SN2 reaction by treating the 2'-triflate compound with a fluorinating agent.

-

Deprotection: Remove the protecting groups from the 3' and 5' positions using a suitable deprotection agent to yield 2'-deoxy-2'-fluorouridine.

-

Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Ribonucleotide Reductase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against ribonucleotide reductase using a radioactive substrate.

Materials:

-

Purified ribonucleotide reductase (R1 and R2 subunits)

-

Radioactively labeled substrate (e.g., [¹⁴C]CDP or [³H]CDP)

-

ATP (allosteric activator)

-

Dithiothreitol (DTT) or other reducing agent

-

Magnesium acetate

-

Buffer (e.g., HEPES)

-

Test inhibitor compound

-

DNA polymerase

-

Unlabeled dNTPs

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, ATP, magnesium acetate, DTT, and the R1 and R2 subunits of RNR.

-

Inhibitor Incubation: Add the test inhibitor at various concentrations to the reaction mixture and incubate for a specified time.

-

Initiate Reaction: Start the enzymatic reaction by adding the radioactively labeled substrate.

-

Coupling to DNA Synthesis: After a set incubation period, add DNA polymerase and unlabeled dNTPs to incorporate the newly formed radioactive deoxyribonucleotides into DNA.

-

Precipitation and Washing: Stop the reaction by adding cold TCA to precipitate the DNA. Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated radioactive substrate.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor and determine the IC₅₀ value.

Thymidylate Synthase Inhibition Assay

This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the change in absorbance that occurs during the conversion of dUMP to dTMP.

Materials:

-

Purified thymidylate synthase

-

Deoxyuridine monophosphate (dUMP)

-

5,10-Methylenetetrahydrofolate (CH₂-THF)

-

Buffer (e.g., Tris-HCl)

-

Test inhibitor compound

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing buffer, dUMP, and CH₂-THF.

-

Inhibitor Incubation: Add the test inhibitor at various concentrations to the reaction mixture and incubate.

-

Initiate Reaction: Start the reaction by adding thymidylate synthase to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a byproduct of the reaction.

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ and/or Kᵢ values.

Quantitative Data on Fluorinated Deoxynucleotides

The efficacy of fluorinated deoxynucleotides is quantified by various parameters, including their half-maximal inhibitory concentration (IC₅₀) against target enzymes and their half-maximal effective concentration (EC₅₀) against viral replication or cancer cell proliferation.

Table 1: Inhibitory Activity against Target Enzymes

| Compound | Target Enzyme | Organism/Cell Line | IC₅₀/Kᵢ | Reference |

| Gemcitabine (dFdCTP) | DNA Polymerase | Eukaryotic | Kᵢ ≈ 2 µM | |

| Gemcitabine (dFdCDP) | Ribonucleotide Reductase | Human | - | |

| Sofosbuvir (triphosphate) | HCV NS5B Polymerase | Hepatitis C Virus | Kᵢ = 0.42 µM | |

| 3'-Fluoroapionucleoside (triphosphate) | HBV Polymerase | Hepatitis B Virus | IC₅₀ = 0.12 µM |

Table 2: Antiviral and Anticancer Activity

| Compound | Target Virus/Cancer | Cell Line | EC₅₀/IC₅₀ | Reference |

| Gemcitabine | HIV | U373-MAGI-CXCR4CEM | EC₅₀ = 16.3 nM | |

| Gemcitabine | Pancreatic Cancer | - | IC₅₀ = 30-100 nM | |

| Sofosbuvir | Hepatitis C Virus (HCV) | HCV Replicon | EC₅₀ = 0.014-0.11 µM | |

| Emtricitabine (FTC) | HIV-1 | Lymphoblastoid, MAGI-CCR5 | EC₅₀ = 0.009–1.5 µM | |

| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | 2.2.15 cells | EC₅₀ = 0.1 µM | |

| 2'-Fd4C | Hepatitis B Virus (HBV) | HepG2-2.2.15 | EC₅₀ = 0.002 µM | |

| L-2'-Fd4FC | Hepatitis B Virus (HBV) | HepG2-2.2.15 | EC₅₀ = 0.004 µM | |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | HCV | HCV Replicon | EC₉₀ = 5.0 µM | |

| 4'-Ethynyl-2-fluoroadenosine | HIV-1 | - | EC₅₀ = 0.9 nM | |

| 2'-Fluoro-2',3'-didehydro-5-fluorocytidine | HIV | PBM cells | EC₅₀ = 0.17 µM | |

| 2'-Fluoro-2',3'-didehydrocytidine | HIV | PBM cells | EC₅₀ = 0.51 µM | |

| L-FMAU | Epstein-Barr Virus (EBV) | H1 cells | EC₅₀ = 5.0 µM |

Note: The reported values can vary depending on the specific experimental conditions, cell lines, and viral strains used.

Conclusion

The discovery and development of fluorinated deoxynucleotides represent a landmark achievement in medicinal chemistry. From the early days of 5-fluorouracil to the latest generation of targeted antiviral agents, the strategic use of fluorine has consistently yielded compounds with enhanced therapeutic properties. The mechanisms of action, primarily centered on the disruption of nucleic acid synthesis, have been elucidated through decades of research, providing a solid foundation for the rational design of new and improved drugs. The experimental protocols outlined in this guide serve as a starting point for researchers in the field, enabling the continued exploration and evaluation of novel fluorinated deoxynucleotide analogs. As our understanding of the intricate cellular pathways deepens, so too will our ability to harness the unique properties of fluorine to combat cancer and viral diseases with greater efficacy and precision.

References

- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characteristics of DNA Containing 5-Fluorocytosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC) is a synthetic analogue of the nucleobase cytosine, where the hydrogen atom at the 5th position is replaced by a fluorine atom. While primarily known as an antifungal prodrug, its incorporation into DNA has significant implications for the biophysical properties and biological function of the nucleic acid. Understanding these changes is critical for researchers in drug development, molecular biology, and oncology, as 5-FC and its metabolites can serve as chemotherapeutic agents. This guide provides a comprehensive overview of the structural, thermodynamic, and biological consequences of 5-fluorocytosine incorporation into the DNA duplex.

I. Structural Impact of 5-Fluorocytosine on the DNA Duplex

The introduction of a highly electronegative fluorine atom at the C5 position of cytosine can induce local and global changes in DNA structure. While single substitutions of 5-fluoropyrimidines in DNA duplexes have been observed to result in comparable thermodynamic stabilities to their unmodified counterparts, more significant structural perturbations have been noted with related modifications like 5-formylcytosine (5fC)[1].

Studies on 5fC, a structurally related modified base, have revealed that it can alter the geometry of the grooves and base pairs, leading to helical under-winding[2]. While direct crystallographic or high-resolution NMR structures of DNA duplexes containing multiple 5-FC residues are not abundantly available in the public domain, the known effects of halogenation at the C5 position of pyrimidines suggest potential alterations in base stacking and sugar-phosphate backbone conformation. The fluorine atom's size and electronegativity can influence the local electronic environment and hydration patterns of the DNA grooves.

II. Thermodynamic Stability of 5-Fluorocytosine-Containing DNA

The stability of a DNA duplex is a critical determinant of its biological function. The incorporation of modified bases can either stabilize or destabilize the double helix.

A. Melting Temperature (Tm)

UV spectroscopic melting experiments have indicated that single 5-fluoro substitutions in DNA double helices lead to comparable thermodynamic stabilities when compared to unmodified DNA[1]. However, studies on the related modified base, 5-formylcytosine (5fC), have demonstrated a destabilizing effect. For instance, the incorporation of 5fC at symmetrically positioned CpG sites was found to decrease the melting temperature by approximately 2°C[3][4]. This suggests that the impact of a C5 modification on Tm is context-dependent and may be influenced by the specific modification and the surrounding sequence.

B. Thermodynamic Parameters (ΔH, ΔS, ΔG)

Table 1: Comparative Thermodynamic Data for DNA Duplexes with C5-Modified Cytosine

| Modification | Change in Melting Temperature (ΔTm) | Change in Gibbs Free Energy (ΔΔG°) | Reference |

| 5-Fluorocytosine (single substitution) | Comparable to unmodified | Not specified | |

| 5-Formylcytosine | ~ -2°C | 5-10 kJ/mol decrease |

Note: The data for 5-fluorocytosine is qualitative, highlighting the need for further quantitative studies. The data for 5-formylcytosine is provided for comparative purposes.

III. Interaction with DNA-Modifying Enzymes

The presence of 5-fluorocytosine within a DNA sequence can significantly impact its recognition and processing by various enzymes. For instance, 5-fluorodeoxycytidine has been shown to be a mechanism-based inhibitor of HhaI methylase. The enzyme forms a covalent complex with the 5-FC-containing DNA in the presence of the methyl donor S-adenosylmethionine, leading to irreversible inactivation of the enzyme. This highlights a critical mechanism by which 5-FC can disrupt normal cellular processes that rely on DNA modification.

IV. Cellular Response to 5-Fluorocytosine in DNA

The incorporation of 5-fluorouracil (a metabolite of 5-FC) into DNA is a known mechanism of its cytotoxic effect, leading to DNA damage. This damage triggers a cellular cascade known as the DNA Damage Response (DDR).

A. DNA Damage and Apoptosis

The presence of 5-FC metabolites in DNA can lead to the inhibition of DNA synthesis and the induction of apoptosis. This is a key mechanism of its anticancer activity. The damaged DNA is recognized by the cell's surveillance machinery, which can initiate programmed cell death if the damage is too extensive to be repaired.

B. The DNA Damage Response (DDR) Pathway

The DDR is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. ATM is typically activated by DNA double-strand breaks, while ATR responds to a wider array of DNA lesions that cause replication stress, including bulky adducts. The incorporation of 5-FC can be viewed as a form of DNA damage that can stall replication forks, thereby activating the ATR-Chk1 signaling cascade. This leads to cell cycle arrest to allow for DNA repair, or if the damage is irreparable, the initiation of apoptosis.

V. Experimental Protocols

A. Synthesis of 5-Fluorocytosine-Modified Oligonucleotides

The chemical synthesis of oligonucleotides containing 5-fluorocytosine is typically achieved using standard phosphoramidite chemistry on a solid support. The 5-fluoro-2'-deoxycytidine phosphoramidite is incorporated at the desired positions in the sequence.

Protocol:

-

Phosphoramidite Chemistry: Utilize an automated DNA synthesizer with standard coupling, capping, oxidation, and detritylation cycles.

-

Modified Base Incorporation: Use the 5-fluoro-2'-deoxycytidine phosphoramidite in the appropriate cycle for its placement in the sequence.

-

Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a standard ammonium hydroxide or AMA (ammonium hydroxide/methylamine) treatment.

-

Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain a product of high purity.

B. Thermal Denaturation (UV Melting)

Thermal denaturation is used to determine the melting temperature (Tm) and thermodynamic parameters of DNA duplexes.

Protocol:

-

Sample Preparation: Dissolve the purified 5-FC-containing oligonucleotide and its complementary strand in a buffer of desired ionic strength and pH (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Prepare a series of samples with varying concentrations if a full thermodynamic analysis is desired.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Acquisition: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the concentration dependence of Tm (van't Hoff analysis).

References

- 1. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Formylcytosine alters the structure of the DNA double helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Stability and Metabolism of 5-Fluoro-dCTP

This technical guide provides a comprehensive overview of the in vivo stability and metabolism of 5-fluoro-2'-deoxycytidine 5'-triphosphate (this compound). As this compound is an intracellular metabolite, this document focuses on the metabolic pathways of its precursor, 5-fluoro-2'-deoxycytidine (FdCyd), its subsequent anabolic activation to this compound, and its catabolic degradation. The information is synthesized from studies on related fluoropyrimidine compounds, including 5-fluorouracil (5-FU), to provide a predictive model of its in vivo behavior.

Introduction

This compound is a fluorinated pyrimidine deoxyribonucleoside triphosphate, an analog of the natural deoxycytidine triphosphate.[1][2][3] It is primarily of interest in cancer research and drug development for its potential to be incorporated into DNA, thereby inducing DNA damage and cell death.[4][5] In a therapeutic context, the direct administration of a triphosphate form like this compound is not feasible due to its charge and instability in the bloodstream. Instead, its nucleoside precursor, 5-fluoro-2'-deoxycytidine (FdCyd), is administered. FdCyd is transported into cells and then intracellularly phosphorylated to its active triphosphate form.

However, the therapeutic efficacy of this pathway is significantly challenged by the rapid in vivo metabolism of FdCyd. The primary metabolic liability is its deamination by cytidine deaminase, which converts it into 5-fluoro-2'-deoxyuridine (FdUrd), shunting it away from the desired dCTP pathway and towards the metabolic fate of 5-fluorouracil (5-FU). Understanding these competing anabolic and catabolic pathways is critical for the development of strategies to enhance the therapeutic window of fluoropyrimidine-based drugs.

Metabolic Pathways of this compound Precursors

The in vivo fate of this compound is intrinsically linked to the metabolism of its precursor, FdCyd. This metabolism can be divided into two main branches: the desired anabolic (activation) pathway and the dominant catabolic (degradation) pathway.

Anabolic Pathway (Activation)

The activation of FdCyd to its pharmacologically active triphosphate form occurs intracellularly through a sequential phosphorylation cascade, catalyzed by cellular kinases.

-

FdCyd to 5-fluoro-dCMP: FdCyd is first phosphorylated by deoxycytidine kinase (DCK) to form 5-fluoro-2'-deoxycytidine 5'-monophosphate (5-fluoro-dCMP).

-

5-fluoro-dCMP to 5-fluoro-dCDP: The monophosphate is then further phosphorylated by cytidylate kinase (CMPK) to the diphosphate form, 5-fluoro-dCDP.

-

5-fluoro-dCDP to this compound: Finally, nucleoside diphosphate kinase (NME) catalyzes the formation of the active triphosphate, this compound.

Once formed, this compound can be incorporated into elongating DNA strands by DNA polymerases, leading to DNA damage and cell cycle arrest.

Catabolic Pathway (Degradation)

The primary route of FdCyd metabolism in vivo is rapid deamination, which significantly limits the amount of precursor available for the anabolic pathway.

-

Deamination of FdCyd: In vivo, FdCyd is a substrate for cytidine deaminase (CDA), which rapidly converts it to 5-fluoro-2'-deoxyuridine (FdUrd). This step is a major determinant of FdCyd's short half-life. The co-administration of a CDA inhibitor, such as tetrahydrouridine (THU), has been explored to block this metabolic step and increase the bioavailability of FdCyd.

-

Conversion to 5-Fluorouracil (5-FU): FdUrd can be cleaved by thymidine phosphorylase (TP) to release the base, 5-fluorouracil (5-FU).

-

5-FU Catabolism: The vast majority (over 80%) of administered 5-FU is catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD). This is the rate-limiting step in 5-FU degradation. The catabolic cascade proceeds as follows:

-

5-FU → DHFU: DPD reduces 5-FU to 5,6-dihydrofluorouracil (DHFU).

-

DHFU → FUPA: Dihydropyrimidinase hydrolyzes DHFU to α-fluoro-β-ureidopropionic acid (FUPA).

-

FUPA → FBAL: β-ureidopropionase cleaves FUPA to the final major catabolite, α-fluoro-β-alanine (FBAL), which is then excreted in the urine.

-

This extensive catabolism means that only a small fraction of the initial precursor is converted to the desired active this compound.

Quantitative Data on Stability and Metabolism

Direct pharmacokinetic data for this compound is not available as it is an intracellular metabolite. However, data from studies on 5-FU provide insight into the rapid clearance of the core fluoropyrimidine structure in vivo.

Table 1: Summary of Pharmacokinetic Parameters for 5-Fluorouracil (5-FU)

| Parameter | Value | Species | Notes | Source |

| Plasma Half-life (t½) | 8 - 20 minutes | Human | Demonstrates very rapid systemic clearance, primarily due to hepatic catabolism by DPD. | |

| Catabolism Rate | ~80-90% | Human | The majority of an administered dose is rapidly degraded by DPD. | |

| Primary Catabolite | α-fluoro-β-alanine (FBAL) | Human | FBAL is the major end-product of 5-FU catabolism found in urine. |

Table 2: Intracellular Concentrations of Related Fluoropyrimidine Nucleotides

| Compound | Concentration Range | Cell Type | Condition | Source |

| FUTP | Human PBMCs | Capecitabine Treatment | ||

| FUTP | 0.64 - 14 µM (Day 14) | Human PBMCs | Capecitabine Treatment | |

| FdUMP & FdUTP | Below Limit of Detection | Human PBMCs | Capecitabine Treatment |

Note: The data in Table 2 are for metabolites of capecitabine, an oral prodrug of 5-FU. It illustrates that intracellular accumulation of fluorinated nucleotides can be achieved but also highlights significant inter-individual variation. The inability to detect FdUMP and FdUTP in PBMCs suggests that concentrations of deoxyribonucleotide metabolites may be lower than ribonucleotide counterparts in these cells under these conditions.

Experimental Protocols

To empirically determine the in vivo stability and metabolism of this compound precursors, a combination of pharmacokinetic studies in animal models and intracellular metabolite analysis is required.

Protocol: In Vivo Pharmacokinetic Analysis of FdCyd

This protocol outlines a typical study in a rodent model to determine the plasma half-life of FdCyd.

Objective: To quantify the concentration of FdCyd in plasma over time following administration.

Materials:

-

5-fluoro-2'-deoxycytidine (FdCyd)

-

Suitable vehicle (e.g., saline, PBS)

-

Laboratory animals (e.g., mice or rats)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge, -80°C freezer

-

LC-MS/MS system

Procedure:

-

Dose Preparation: Prepare a sterile solution of FdCyd in the chosen vehicle at a precise concentration.

-

Animal Dosing: Administer a single bolus dose of FdCyd to a cohort of animals via intravenous (IV) injection for direct bioavailability assessment.

-

Blood Sampling: Collect blood samples (~50-100 µL) at specified time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-administration.

-

Plasma Isolation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Preparation: Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the protein.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of FdCyd and its major metabolite FdUrd using a validated LC-MS/MS method.

-

Data Analysis: Plot plasma concentration versus time and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).

Protocol: Intracellular this compound Analysis

This protocol describes the extraction and quantification of this compound from cultured cells or tissue samples.

Objective: To measure the concentration of intracellular this compound after treatment with FdCyd.

Materials:

-

Cell culture flasks or tissue samples

-

FdCyd for treatment

-

Cold PBS, Trypsin (for adherent cells)

-

Cell scraper/lifter

-

Extraction Solvent: Cold 80% Methanol

-

Centrifuge, -80°C freezer, Lyophilizer

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat cultured cells with a known concentration of FdCyd for a specified duration.

-

Cell Harvesting:

-

For suspension cells, count and pellet a known number of cells.

-

For adherent cells, wash with cold PBS, detach, and count.

-

-

Metabolite Extraction: Resuspend the cell pellet in ice-cold 80% methanol. Vortex vigorously and incubate on dry ice for 20 minutes to quench metabolism and lyse cells.

-

Clarification: Centrifuge at maximum speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Sample Concentration: Transfer the supernatant (containing metabolites) to a new tube and dry completely using a lyophilizer or vacuum concentrator.

-

Reconstitution & Analysis: Reconstitute the dried metabolite extract in a suitable buffer for LC-MS/MS analysis. Use a method optimized for polar, phosphorylated compounds, such as HILIC or ion-pair chromatography.

-

Quantification: Calculate the intracellular concentration by normalizing the absolute amount of this compound to the initial cell number (e.g., reported as pmol/10⁶ cells).

Conclusion

The in vivo stability of this compound is entirely dependent on the metabolic fate of its administered precursor, 5-fluoro-2'-deoxycytidine. The clinical utility of FdCyd is severely limited by its rapid conversion to FdUrd by cytidine deaminase, which shunts the molecule into the 5-FU catabolic pathway. Over 80% of the resulting 5-FU is quickly eliminated by DPD, primarily in the liver. Consequently, only a very small fraction of the initial drug is available for the intracellular anabolic pathway to form the active this compound. Strategies for improving the therapeutic efficacy of this class of compounds must focus on overcoming this metabolic instability, for instance, through the co-administration of enzyme inhibitors like tetrahydrouridine to protect the precursor from degradation. The experimental protocols provided herein offer a framework for researchers to quantitatively assess these metabolic pathways and evaluate the effectiveness of such strategies.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immunomart.com [immunomart.com]

- 4. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Incorporation of 5-Fluoro-dCTP into DNA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) is a synthetic analog of the natural deoxynucleotide, 2'-deoxycytidine 5'-triphosphate (dCTP). The substitution of a fluorine atom at the 5th position of the cytosine base introduces unique chemical properties that make this compound a valuable tool in various molecular biology applications and a key metabolite in certain anticancer therapies. Its incorporation into DNA can be catalyzed by a variety of DNA polymerases, a process that is fundamental to its utility and mechanism of action.

This technical guide provides an in-depth overview of the enzymatic incorporation of this compound into DNA. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying kinetics, detailed experimental protocols for its study, and the cellular consequences of its genomic integration.

Data Presentation: Quantitative Analysis of Modified dCTP Incorporation

Table 1: Apparent Michaelis-Menten Constants (Km) for this compound Incorporation by Calf Thymus DNA Polymerases [1]

| DNA Polymerase | Substrate | Apparent Km (µM) |

| DNA Polymerase α | This compound | 7.7 |

| DNA Polymerase β | This compound | 8.8 |

These values are comparable to the Km for the natural substrate, dCTP, suggesting that these polymerases can efficiently utilize this compound.

Table 2: Kinetic Parameters for 5-Aza-dCTP Incorporation by Mammalian DNA Polymerase α

| Substrate | Apparent Km (µM) | Relative Vmax (compared to dCTP) | Ki (µM) |

| 5-Aza-dCTP | 3.0 | Slightly lower | 4.3 (competitive inhibitor with respect to dCTP) |

| dCTP | 2.0 | 1.0 | - |

This data on a different C5-modified dCTP analog further illustrates that modifications at this position can be well-tolerated by DNA polymerases.

Experimental Protocols

The following are detailed methodologies for key experiments to study the enzymatic incorporation of this compound into DNA. These protocols are based on established methods for analyzing DNA polymerase kinetics and can be adapted for specific research needs.

Protocol 1: Steady-State Kinetic Analysis of this compound Incorporation

This protocol determines the Michaelis-Menten constants (Km and Vmax) for the incorporation of this compound by a DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., Taq, Pfu, Klenow fragment)

-

This compound solution of known concentration

-

dATP, dGTP, dTTP solutions

-

Primer-template DNA substrate with a single site for dC incorporation

-

5'-radiolabeled primer (e.g., with 32P) or fluorescently labeled primer

-

Reaction buffer appropriate for the chosen DNA polymerase

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager or fluorescence scanner

-

Kinetic analysis software

Methodology:

-

Primer-Template Preparation: Anneal the 5'-labeled primer to the complementary template DNA by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

Reaction Setup: Prepare a series of reaction mixtures, each containing a fixed concentration of the DNA polymerase and the primer-template substrate. Vary the concentration of this compound across a range that brackets the expected Km. Include the other three dNTPs at a saturating concentration.

-

Initiation and Quenching: Initiate the reactions by adding the DNA polymerase. Allow the reactions to proceed for a time course that ensures initial velocity conditions (less than 20% of the primer is extended). Quench the reactions by adding the quenching solution.

-

Gel Electrophoresis: Separate the reaction products (extended and unextended primers) on a denaturing polyacrylamide gel.

-

Data Acquisition and Analysis: Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner. Plot the initial velocity of the reaction (amount of product formed per unit time) against the concentration of this compound. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km.

Protocol 2: Fluorescence-Based Primer Extension Assay

This is a non-radioactive method for quantifying the incorporation of this compound.

Materials:

-

Purified DNA polymerase

-

This compound and natural dNTPs

-

5'-fluorescently labeled primer and complementary template DNA

-

Appropriate reaction buffer

-

Stop solution (e.g., EDTA)

-

Capillary electrophoresis instrument or high-resolution gel scanner

Methodology:

-

Reaction Setup: Assemble primer extension reactions containing the fluorescently labeled primer-template, a specific concentration of this compound, the other three natural dNTPs, and the DNA polymerase in its optimal buffer.

-

Thermal Cycling: Perform a single cycle of denaturation, annealing, and extension in a thermocycler. The extension time should be optimized to allow for incorporation but minimize non-specific products.

-

Product Analysis: Analyze the reaction products by capillary electrophoresis or on a high-resolution denaturing polyacrylamide gel with a fluorescence scanner.

-

Quantification: The amount of extended primer, detected by its fluorescence, is a measure of the incorporation of this compound. This can be used for comparative studies or to determine relative incorporation efficiencies.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for studying this compound incorporation and the cellular signaling pathway activated upon its integration into DNA.

References

5-Fluoro-dCTP as a Substrate for Pwo Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 5-fluoro-2'-deoxycytidine triphosphate (5-fluoro-dCTP) as a substrate for Pyrococcus woesei (Pwo) DNA polymerase. Pwo polymerase is a thermostable enzyme known for its high fidelity, making it a valuable tool for applications requiring accurate incorporation of modified nucleotides. This document details the properties of Pwo polymerase, offers a detailed protocol for primer extension reactions with this compound, and discusses the implications of using this modified nucleotide in various research and development contexts.

Introduction to Pwo DNA Polymerase

Pwo DNA polymerase, isolated from the hyperthermophilic archaeon Pyrococcus woesei, is a highly processive 5'-3' DNA polymerase with a 3'-5' exonuclease activity.[1] This proofreading capability results in an approximately 18-fold higher fidelity of DNA synthesis compared to Taq DNA polymerase.[2] The enzyme has a molecular weight of approximately 90 kDa and exhibits high thermal stability, with a half-life of greater than 2 hours at 100°C. These properties make Pwo polymerase an excellent choice for applications demanding high accuracy, such as cloning, sequencing, and site-directed mutagenesis.

Pwo polymerase is also known to accept a variety of modified nucleotides as substrates, including digoxigenin-dUTP, biotin-dUTP, and fluorescein-dUTP. This guide focuses on its utility with this compound, a fluorinated pyrimidine analog.

This compound as a Substrate

This compound is a modified deoxynucleoside triphosphate where the hydrogen at position 5 of the cytosine base is replaced by a fluorine atom. This modification can introduce unique properties into the resulting DNA, such as altered protein-DNA interactions and modified susceptibility to enzymatic cleavage. Commercial suppliers have indicated that this compound can be used as a substrate for primer extension reactions catalyzed by Pwo polymerase.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the kinetic parameters (Km, kcat, and kcat/Km) for the incorporation of this compound by Pwo polymerase. Similarly, specific fidelity measurements for Pwo polymerase with this particular modified nucleotide have not been reported. However, the general performance characteristics of Pwo polymerase provide a baseline for expected performance.

| Property | Pwo DNA Polymerase | Taq DNA Polymerase | Reference |

| Fidelity (vs. Taq) | ~18-fold higher | 1x | |

| 3'-5' Exonuclease Activity | Yes | No | |

| Thermal Stability | Half-life > 2 hours at 100°C | Half-life < 5 minutes at 95°C | |

| Generated Ends | Blunt | 3'-A overhangs |

Experimental Protocols

The following section provides a detailed protocol for a primer extension reaction using Pwo polymerase to incorporate this compound. This protocol is a starting point and may require optimization depending on the specific template, primers, and desired product.

Primer Extension Reaction with this compound

This protocol is designed for the enzymatic incorporation of this compound into a specific DNA sequence via primer extension.

Materials:

-

Pwo DNA Polymerase (e.g., 2.5 U/µL)

-

10x Pwo Reaction Buffer (with MgSO₄)

-

This compound (e.g., 1 mM stock solution)

-

dNTP mix (containing dATP, dGTP, dTTP; e.g., 10 mM each)

-

dCTP (e.g., 10 mM stock solution, if partial substitution is desired)

-

Template DNA (e.g., plasmid, PCR product)

-

Forward and Reverse Primers

-

Nuclease-free water

Reaction Setup:

It is recommended to prepare a master mix to ensure consistency across multiple reactions. The final concentration of this compound and the ratio to the natural dCTP should be optimized for each application. For complete substitution, dCTP is omitted. For partial incorporation, a specific ratio of this compound to dCTP should be used.

| Component | Volume (for 50 µL reaction) | Final Concentration |

| Nuclease-free water | to 50 µL | - |

| 10x Pwo Reaction Buffer | 5 µL | 1x |

| dNTP mix (dATP, dGTP, dTTP) | 1 µL | 200 µM each |

| This compound (1 mM) | 2.5 µL | 50 µM |

| Template DNA | X µL | 1-250 ng |

| Forward Primer (10 µM) | 1 µL | 0.2 µM |

| Reverse Primer (10 µM) | 1 µL | 0.2 µM |

| Pwo DNA Polymerase (2.5 U/µL) | 1 µL | 2.5 U |

Notes on Reaction Components:

-

Magnesium Concentration: Pwo polymerase activity is dependent on Mg²⁺ concentration, with MgSO₄ being preferred over MgCl₂. The standard 1x Pwo buffer typically contains 2 mM MgSO₄. Optimization of the Mg²⁺ concentration (from 2 to 5 mM) may be necessary, especially when using modified nucleotides.

-

dNTP and this compound Concentration: A starting concentration of 50 µM for this compound is recommended, based on general guidelines for modified nucleotides with Pwo polymerase. The concentration of natural dNTPs should be maintained at around 200 µM each to ensure efficient polymerization and minimize the exonucleolytic degradation of primers.

-

Enzyme Concentration: Typically, 1 to 2.5 units of Pwo polymerase are sufficient for a 50 µL reaction.

Thermal Cycling Conditions:

The following cycling parameters are a general guideline and should be optimized for the specific primer-template system.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2 minutes | 1 |

| Denaturation | 95°C | 30 seconds | 25-30 |

| Annealing | 55-65°C | 30 seconds | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 minutes | 1 |

| Hold | 4°C | ∞ |

Notes on Thermal Cycling:

-

Annealing Temperature: The optimal annealing temperature is typically 5°C below the melting temperature (Tₘ) of the primers.

-

Extension Time: The extension time depends on the length of the target DNA, with a general rule of 1 minute per kilobase.

Analysis of Incorporation

The successful incorporation of this compound can be verified by various methods, including:

-

Gel Electrophoresis: The size of the primer extension product can be analyzed by agarose or polyacrylamide gel electrophoresis.

-

Restriction Enzyme Digestion: The presence of 5-fluorocytosine within a restriction enzyme recognition site may alter the enzyme's cleavage activity, which can be used as an indirect method of confirming incorporation.

-

Mass Spectrometry: For precise confirmation and to determine the extent of incorporation, mass spectrometry analysis of the purified DNA product can be performed.

Visualizations

Workflow for Primer Extension with this compound

References

An In-depth Technical Guide to 5-fluoro-dCTP for Studying DNA-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-dCTP (5-F-dCTP) is a synthetic analog of deoxycytidine triphosphate (dCTP) where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This modification introduces a sensitive biophysical probe into DNA without significantly altering its overall structure. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope, its high natural abundance, and the absence of fluorine in native biological systems make this compound an invaluable tool for investigating the intricacies of DNA-protein interactions. This guide provides a comprehensive overview of the synthesis, incorporation, and application of this compound in various biophysical techniques, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes.

Chemical Synthesis: A common chemical synthesis approach involves the conversion of 5-fluoro-2'-deoxyuridine (FdU) to 5-fluoro-2'-deoxycytidine (5-FdC), followed by phosphorylation to the triphosphate form. One method proceeds through a fully protected phosphoramidite of 5-fluoro-2'-deoxycytidine, which can then be used in automated oligonucleotide synthesis.[1]

Enzymatic Synthesis: Enzymatic synthesis offers a "one-pot" reaction with high yields. This method often utilizes a cascade of kinase enzymes to phosphorylate 5-fluorocytidine to its triphosphate form. For instance, a kinase cascade can produce 5-fluoro-CTP from 5-fluorocytidine with a 78% yield over 72 hours.[2]

Properties of this compound Incorporated DNA

The incorporation of 5-fluorocytosine into a DNA duplex introduces minimal structural perturbation. The fluorine atom is small and does not significantly disrupt the Watson-Crick base pairing or the overall B-form DNA structure. However, the high electronegativity of fluorine can subtly influence the local electronic environment and stacking interactions within the DNA helix.

While specific thermodynamic data for 5-fluorocytosine-containing DNA is not abundant in the literature, studies on other 5-position cytosine modifications can provide some insight. For instance, 5-methylcytosine has been shown to increase the melting temperature (Tm) of DNA duplexes, with consecutive methylations leading to a cumulative stabilizing effect.[3][4] In contrast, 5-formylcytosine has been observed to destabilize the DNA duplex, causing a decrease in the melting temperature.[5] The effect of the highly electronegative fluorine at the 5-position on DNA stability is an area that warrants further investigation.

Enzymatic Incorporation of this compound into DNA

This compound can be enzymatically incorporated into DNA strands using various DNA polymerases. This is a crucial step for preparing site-specifically labeled DNA substrates for subsequent biophysical studies.

Quantitative Data for Polymerase Incorporation

The efficiency of incorporation can be quantified by determining the Michaelis constant (Km) of the DNA polymerase for this compound. A lower Km value indicates a higher affinity of the polymerase for the modified nucleotide.

| DNA Polymerase | Apparent Km for this compound (µM) | Natural Substrate (dCTP) Km (µM) |

| Calf Thymus DNA Polymerase α | 7.7 | Comparable to natural substrate |

| Calf Thymus DNA Polymerase β | 8.8 | Comparable to natural substrate |

Data sourced from a study on the utilization of this compound by calf thymus DNA polymerases.

Experimental Protocol: Primer Extension with this compound

This protocol describes the site-specific incorporation of a 5-fluorocytosine residue into a DNA oligonucleotide using a primer extension reaction.

Materials:

-

Template DNA oligonucleotide

-

Primer DNA oligonucleotide (complementary to the 3' end of the template)

-

This compound

-

dATP, dGTP, dTTP

-

DNA Polymerase (e.g., Pwo polymerase)

-

10x Polymerase Buffer

-

Nuclease-free water

-

Denaturing polyacrylamide gel

-

Urea

-

TBE buffer

-

Loading dye (containing formamide)

Procedure:

-

Annealing:

-

In a PCR tube, mix the template DNA (1 µM) and the primer DNA (1.2 µM) in 1x polymerase buffer.

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature to facilitate annealing.

-

-

Primer Extension Reaction:

-

To the annealed template-primer duplex, add the dNTP mix (dATP, dGTP, dTTP at a final concentration of 100 µM each) and this compound (at a final concentration of 100 µM).

-

Add the DNA polymerase to the recommended concentration.

-

Bring the final reaction volume to 50 µL with nuclease-free water.

-

Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 72°C for Pwo polymerase) for 1-2 hours.

-

-

Purification of the Labeled DNA:

-

Stop the reaction by adding an equal volume of loading dye containing formamide.

-

Heat the sample at 95°C for 5 minutes to denature the DNA.

-

Load the sample onto a denaturing polyacrylamide gel containing urea.

-

Run the gel until the desired separation of the full-length product from the shorter primer is achieved.

-

Excise the band corresponding to the full-length, 5-fluorocytosine-containing DNA.

-

Elute the DNA from the gel slice using a crush and soak method or an electroelution apparatus.

-

Precipitate the DNA with ethanol and resuspend it in a suitable buffer.

-

Workflow for incorporating this compound into DNA via primer extension.

Applications in Studying DNA-Protein Interactions

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique to probe the local environment of the fluorine label within the DNA. The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surroundings, making it an excellent reporter of conformational changes in the DNA upon protein binding.

Key Advantages:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals.

-

No Background Signal: Fluorine is not naturally present in biological macromolecules, eliminating background noise.

-

Large Chemical Shift Dispersion: The ¹⁹F chemical shift is very sensitive to the local electronic environment, providing detailed structural information.

Experimental Protocol: 1D ¹⁹F NMR of a DNA-Protein Complex

Materials:

-

Purified 5-fluorocytosine labeled DNA

-

Purified DNA-binding protein

-

NMR buffer (e.g., 20 mM phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a sample of the 5-fluorocytosine labeled DNA at a concentration of 20-100 µM in the NMR buffer.

-

Prepare a concentrated stock solution of the DNA-binding protein in the same NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹⁹F NMR spectrum of the free DNA sample. This will serve as the reference spectrum.

-

Titrate the protein into the DNA sample in incremental steps.

-

After each addition of protein, acquire a 1D ¹⁹F NMR spectrum.

-

-

Data Analysis:

-

Process the spectra using appropriate software.

-

Monitor the changes in the ¹⁹F chemical shift, line width, and signal intensity as a function of protein concentration.

-

These changes can be used to determine the binding affinity (Kd) and to map the binding interface.

-

Workflow for studying DNA-protein interactions using 19F NMR titration.

X-ray Crystallography

Incorporating 5-fluorocytosine into DNA can aid in the crystallization and structure determination of DNA-protein complexes. The fluorine atom can provide an additional anomalous scattering signal, which can be useful for phasing in X-ray crystallography.

Experimental Protocol: Crystallization of a 5-F-DNA-Protein Complex

Materials:

-

Purified 5-fluorocytosine labeled DNA

-

Purified DNA-binding protein

-

Crystallization screening kits

-

Cryoprotectant

Procedure:

-

Complex Formation:

-

Mix the purified protein and 5-F-DNA in a slight molar excess of the DNA (e.g., 1:1.2 protein to DNA ratio).

-

The final concentration of the complex should be in the range of 5-15 mg/mL.

-

-

Crystallization Screening:

-

Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

-

Screen a wide range of conditions (precipitants, pH, salts, and additives) using commercial crystallization screens.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

-

Crystal Optimization and Harvesting:

-

Once initial crystals are obtained, optimize the crystallization conditions to improve crystal size and quality.

-

Harvest the crystals and flash-cool them in a cryoprotectant solution before data collection.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure using molecular replacement or anomalous scattering methods.

-

Workflow for determining the structure of a DNA-protein complex using X-ray crystallography.

Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique for measuring the binding affinity of a protein to a DNA molecule in solution. While 5-fluorocytosine itself is not fluorescent, a fluorescent dye can be attached to the 5' or 3' end of the DNA strand containing the 5-fluorocytosine. The binding of a protein to this labeled DNA will cause a change in the rotational diffusion of the DNA, which can be detected as a change in fluorescence anisotropy.

Experimental Protocol: Fluorescence Anisotropy Binding Assay

Materials:

-

5-fluorocytosine containing DNA labeled with a fluorescent dye (e.g., FAM)

-

Purified DNA-binding protein

-

Binding buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 5 mM MgCl₂, pH 7.5)

-

Fluorometer with polarization filters

Procedure:

-

Sample Preparation:

-

Prepare a solution of the fluorescently labeled 5-F-DNA at a low nanomolar concentration (e.g., 1-10 nM) in the binding buffer.

-

Prepare a series of dilutions of the protein in the same binding buffer.

-

-

Binding Reaction:

-

In a multi-well plate, mix the labeled DNA with increasing concentrations of the protein.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

-

-

Anisotropy Measurement:

-

Measure the fluorescence anisotropy of each well using a fluorometer. Excite the sample with vertically polarized light and measure the emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

-

Calculate the anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the G-factor of the instrument.

-

-

Data Analysis:

-

Plot the change in anisotropy as a function of the protein concentration.

-

Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Workflow for determining DNA-protein binding affinity using fluorescence anisotropy.

Conclusion

This compound is a versatile and powerful tool for the study of DNA-protein interactions. Its minimal structural perturbation to the DNA duplex, combined with the exceptional sensitivity of ¹⁹F NMR, provides a unique window into the subtle conformational changes that occur upon protein binding. Furthermore, its application in X-ray crystallography and fluorescence-based assays expands the toolkit available to researchers for a comprehensive biophysical characterization of these fundamental biological interactions. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to design and execute experiments that will further unravel the complexities of DNA recognition and binding by proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. d-nb.info [d-nb.info]

- 5. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Pyrimidine dNTPs in Research and Drug Development

Introduction

Fluorinated pyrimidine deoxynucleoside triphosphates (dNTPs) represent a cornerstone in the development of therapeutic agents and molecular biology tools. The strategic incorporation of a fluorine atom into the pyrimidine base (uracil or cytosine) or the deoxyribose sugar moiety dramatically alters the molecule's electronic properties, metabolic stability, and biological activity.[1][2] This modification enhances lipophilicity and can improve pharmacokinetic and pharmacodynamic profiles, making these analogs potent anticancer and antiviral drugs.[1][3] In research, fluorinated dNTPs serve as probes for studying DNA-protein interactions, as substrates for DNA polymerases in various applications, and for the enzymatic synthesis of modified nucleic acids.[4] This guide provides an in-depth review of their synthesis, biochemical properties, and applications, complete with quantitative data, experimental methodologies, and pathway visualizations.

Synthesis of Fluorinated Pyrimidine Nucleosides

The synthesis of fluorinated pyrimidine nucleosides, the precursors to dNTPs, generally follows two primary strategies: direct fluorination of a preformed nucleoside or a convergent approach involving the coupling of a fluorinated sugar with a heterocyclic base.

-

Direct Fluorination: This is a linear strategy where a fluorine atom is introduced directly onto an existing nucleoside. While it preserves the original configuration, it can be challenging to achieve selectivity and may result in low yields.

-

Convergent Synthesis: This method involves preparing the fluorinated sugar and the pyrimidine base separately before coupling them in a glycosylation reaction. This approach is often more versatile and allows for diverse modifications to the sugar moiety, though it may face challenges with stereoselectivity during the N-glycosylation step.

Commonly used fluorinating reagents include nucleophilic sources like potassium bifluoride (KHF₂) and electrophilic reagents such as Selectfluor. The choice of reagent and strategy depends on the desired position of the fluorine atom (e.g., C5 of the base or C2' of the sugar).

Mechanism of Action and Cellular Pathways

The biological activity of fluorinated pyrimidines is primarily exerted after their intracellular conversion to nucleotide forms. The archetypal example, 5-Fluorouracil (5-FU), undergoes a process of "lethal synthesis" to become active.

Once inside the cell, 5-FU is metabolized into three active nucleotides:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the enzyme, blocking the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), which in turn depletes the cellular pool of dTTP and halts DNA synthesis. The strength of the carbon-fluorine bond is critical, as it prevents dehalogenation and leads to what is effectively irreversible inhibition.

-

Fluorouridine triphosphate (FUTP): This nucleotide is incorporated into RNA, disrupting RNA processing and function.

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be misincorporated into DNA, leading to DNA damage and the poisoning of enzymes like DNA topoisomerase 1 (Top1).

Biochemical Properties and Enzymatic Incorporation

A critical aspect of fluorinated dNTPs is their ability to act as substrates for DNA polymerases. This property is harnessed in various molecular biology techniques and is central to the mechanism of some antiviral drugs. The efficiency of incorporation varies significantly depending on the specific modification, the type of DNA polymerase, and the sequence context.

Generally, modifications at the C5 position of pyrimidines are well-tolerated by many polymerases as this position lies in the major groove of the DNA double helix and does not interfere with Watson-Crick base pairing. However, bulky modifications or changes to the sugar, such as a 2'-fluoro substitution, can impact polymerase fidelity and processivity.

Quantitative Data on Enzymatic Incorporation

The substrate efficiency of modified dNTPs is often evaluated using steady-state kinetics to determine the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat). The ratio kcat/KM provides a measure of incorporation efficiency.

| Modified dNTP | DNA Polymerase | KM (µM) | kcat (s⁻¹) | Efficiency (kcat/KM) | Natural dNTP for Comparison | Reference |

| 5-Formyl-dUTP (dUfTP) | Vent (exo-) | Data not specified | Data not specified | Discrimination Rate*: ~0.95 | dTTP | |

| 5-Hydroxymethyl-dUTP (dUhmTP) | KOD XL | Data not specified | Data not specified | Max Incorporation**: 42% | dTTP | |

| 5-Ethynyl-dUTP (EtU) | RBpol | 16 ± 2 | 0.038 ± 0.002 | 0.0024 | dATP (opposite T) | |

| 5-Ethynyl-dUTP (EtU) | Pol β | 1.1 ± 0.2 | 0.0044 ± 0.0001 | 0.0040 | dATP (opposite T) |

Note: Data for many specific fluorinated pyrimidine dNTPs are sparse in generally accessible literature. The table includes related modified pyrimidines to illustrate typical quantitative analysis. *Discrimination rate = (kcat/KM)modified / (kcat/KM)natural. A value near 1 indicates comparable incorporation efficiency. **Maximum incorporation percentage in a competitive primer extension experiment.

Applications in Research and Drug Development

The unique properties of fluorinated pyrimidine dNTPs have led to their widespread use.

-

Anticancer Therapy: 5-Fluorouracil and its prodrugs (e.g., Capecitabine) are mainstays in the treatment of solid tumors, particularly colorectal cancer. Gemcitabine (2',2'-difluorodeoxycytidine) is another critical drug used for various cancers.

-

Antiviral Agents: Fluorine substitution can enhance the metabolic stability of the glycosidic bond, a key feature in antiviral nucleoside analogs. Sofosbuvir, a drug for Hepatitis C, contains a 2'-fluoro-2'-C-methyluridine core structure.

-

Molecular Probes: The ¹⁹F nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating 5-fluorouracil into RNA allows for detailed studies of RNA structure and dynamics.

-

PCR and Sequencing: Fluorescently labeled dNTPs, including those based on pyrimidines, are used for labeling DNA during PCR for subsequent detection and analysis. While not always fluorine-based, the principles of modifying the pyrimidine base are the same.

Key Experimental Protocols

General Protocol for Primer Extension Assay to Assess dNTP Incorporation

This method is used to determine if a modified dNTP can be incorporated by a DNA polymerase.

-

Reaction Setup: Prepare a reaction mixture on ice containing:

-

Template DNA (e.g., 16-nt oligonucleotide)

-

Primer (e.g., 15-nt, often fluorescently labeled for detection)

-

DNA Polymerase (e.g., Vent(exo-), KOD XL)

-

Reaction Buffer (specific to the polymerase)

-

The modified dNTP of interest and/or its natural counterpart for competition assays.

-

-

Initiation and Incubation: Initiate the reaction by adding the polymerase or by transferring the mixture to a pre-heated block (e.g., 60-72°C, depending on the polymerase). Incubate for a defined period (e.g., 5-30 minutes).

-

Termination: Stop the reaction by adding a quench buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

-

Analysis: Denature the products by heating (e.g., 95°C for 5 minutes). Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). The extension of the primer by one or more nucleotides indicates successful incorporation. Quantify the bands if a fluorescent primer was used.

General Protocol for PCR with Modified dNTPs

This protocol outlines the use of modified pyrimidine dNTPs in a standard Polymerase Chain Reaction.

-

Reaction Setup: In a PCR tube, combine the following components:

-

DNA Template (e.g., 1-10 ng of plasmid DNA)

-

Forward and Reverse Primers (e.g., 10-20 pmol each)

-

Thermostable DNA Polymerase (e.g., Taq, Pfu, Vent). Note: Polymerase choice is critical, as some are more tolerant of modified substrates.

-

PCR Buffer with MgCl₂

-

Natural dNTPs (dATP, dGTP)

-

A mix of the natural pyrimidine dNTP (dCTP or dTTP) and its fluorinated analog. The ratio must be optimized empirically, often starting with a high ratio of natural to modified dNTP (e.g., 10:1 or higher).

-

-

Thermal Cycling: Perform PCR in a thermal cycler with optimized parameters, for example:

-

Initial Denaturation: 95°C for 2 minutes.

-

25-35 Cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds.

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct-sized fragment. Further analysis (e.g., sequencing, restriction digest) can confirm the incorporation of the modified nucleotide.

References

An In-depth Technical Guide to the Safe Handling and Application of 5-fluoro-dCTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP), a critical fluorinated pyrimidine analog used in various molecular biology and drug development applications. This document outlines the necessary safety and handling procedures, summarizes its physicochemical properties, details its mechanism of action, and provides protocols for its experimental use.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers, data from structurally related fluorinated pyrimidines, such as 5-fluoro-2'-deoxyuridine, indicate that this class of compounds should be handled with caution. 5-Fluoro-2'-deoxyuridine is classified as toxic if swallowed, a skin and eye irritant, and a suspected mutagen. Therefore, it is prudent to handle this compound with the same level of care.

1.1. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in either powder or solution form. This includes:

-

Gloves: Nitrile or other appropriate chemical-resistant gloves should be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

-

Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

1.2. Engineering Controls

Work with this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust particles.

1.3. Storage and Stability

This compound is typically supplied as a solution or a lyophilized powder. For long-term storage, it is recommended to keep the compound at -20°C.[1] Product datasheets often indicate that it is shipped on gel packs for short-term transport.[2] The stability of the related nucleoside, 5-fluoro-2'-deoxycytidine, has been shown to be pH-dependent, with degradation being acid-catalyzed.[3][4] It is therefore advisable to maintain solutions of this compound at a neutral or slightly basic pH (around 7.5) to ensure stability.[2]

1.4. Spill and Disposal Procedures

In case of a spill, decontaminate the area with an appropriate cleaning agent. All waste containing this compound, including contaminated consumables, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Physicochemical and Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables include information on the closely related nucleoside, 5-fluoro-2'-deoxycytidine, and general properties for similar fluorinated deoxynucleotide solutions.

Table 1: Physicochemical Properties of 5-fluoro-2'-deoxycytidine

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FN₃O₄ | |

| Molecular Weight | 245.21 g/mol | |

| Appearance | Fine white powder |

Table 2: General Properties of 5-fluoro-dUTP Solutions (as an analogue)

| Property | Value | Source |

| Form | Solution in water | |

| Concentration | 100 mM - 110 mM | |

| pH | 7.5 ±0.5 | |

| Spectroscopic Properties | λabs 267 nm |

Mechanism of Action and Metabolic Pathway